molecular formula C20H20N4O4 B7180904 N-[3-(2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)-3-oxopropyl]naphthalene-2-carboxamide

N-[3-(2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)-3-oxopropyl]naphthalene-2-carboxamide

Cat. No.: B7180904
M. Wt: 380.4 g/mol
InChI Key: RFKVPCUQXJEBLY-UHFFFAOYSA-N
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Description

N-[3-(2,4-dioxo-1,3,7-triazaspiro[44]nonan-7-yl)-3-oxopropyl]naphthalene-2-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[3-(2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)-3-oxopropyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-16(24-10-8-20(12-24)18(27)22-19(28)23-20)7-9-21-17(26)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10,12H2,(H,21,26)(H2,22,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKVPCUQXJEBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12C(=O)NC(=O)N2)C(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)-3-oxopropyl]naphthalene-2-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone, under acidic or basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene-2-carboxamide group is introduced through a coupling reaction, often using reagents like naphthalene-2-carboxylic acid and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Assembly: The final compound is obtained by linking the spirocyclic core with the naphthalene moiety through an amide bond formation, typically using standard peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient mixing and temperature control, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the carbonyl groups within the compound, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

N-[3-(2,4-dioxo-1,3,7-triazaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its spirocyclic core can impart unique mechanical and thermal properties to polymers and other materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which N-[3-(2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)-3-oxopropyl]naphthalene-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]-2-naphthamide
  • tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Uniqueness

N-[3-(2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)-3-oxopropyl]naphthalene-2-carboxamide is unique due to its specific spirocyclic structure and the presence of both a naphthalene moiety and a carboxamide group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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